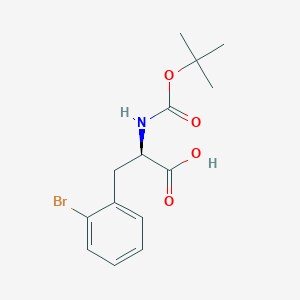

Boc-2-bromo-D-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-2-bromo-D-phenylalanine, chemically known as (2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is an amino acid derivative. It is characterized by the presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-bromo-D-phenylalanine typically involves the protection of the amino group of 2-bromo-D-phenylalanine with a Boc group. The process begins with the reaction of 2-bromo-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale crystallization, filtration, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Boc-2-bromo-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane or methanol.

Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

Major Products Formed:

Substitution Reactions: Various substituted phenylalanine derivatives.

Deprotection Reactions: 2-bromo-D-phenylalanine.

Coupling Reactions: Peptides containing the 2-bromo-D-phenylalanine residue.

Scientific Research Applications

Boc-2-bromo-D-phenylalanine is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.

Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: The compound is employed in the design and synthesis of pharmaceutical agents, including potential drugs for various diseases.

Industry: It is used in the production of agrochemicals, dyestuffs, and other fine chemicals

Mechanism of Action

The mechanism of action of Boc-2-bromo-D-phenylalanine is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The bromine atom on the phenyl ring can also participate in various substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Boc-2-chloro-D-phenylalanine: Similar structure but with a chlorine atom instead of bromine.

Boc-2-fluoro-D-phenylalanine: Similar structure but with a fluorine atom instead of bromine.

Boc-2-iodo-D-phenylalanine: Similar structure but with an iodine atom instead of bromine.

Comparison: Boc-2-bromo-D-phenylalanine is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine. This balance of reactivity makes this compound a versatile intermediate in organic synthesis .

Biological Activity

Boc-2-bromo-D-phenylalanine is a non-proteinogenic amino acid derivative with significant implications in medicinal chemistry and biochemistry. This compound, characterized by the presence of a bromine atom at the 2-position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group, plays a crucial role in various biological activities, particularly in peptide synthesis and drug development.

- Molecular Formula : C₉H₁₀BrNO₂

- Molecular Weight : 244.09 g/mol

- Structure : The compound features a bromine substitution on the phenyl ring, which can influence its reactivity and biological interactions.

Biological Activity

This compound exhibits several biological activities primarily due to its structural characteristics:

- Antimicrobial Properties : Similar to other phenylalanine derivatives, this compound has shown antimicrobial activity against gram-positive bacteria. The presence of the bromine atom enhances its lipophilicity, potentially improving membrane permeability and interaction with bacterial cell walls.

- Peptide Synthesis : The Boc group serves as a protective moiety that allows for selective reactions during peptide synthesis. This compound can be incorporated into peptides that may exhibit various biological functions depending on their sequence and structure.

- Interaction with Biological Targets : Research indicates that derivatives like this compound can interact with specific receptors or enzymes, influencing physiological processes. For instance, studies have shown that phenylalanine derivatives can modulate neurotransmitter levels, impacting conditions such as depression and pain .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Kynurenine–Oxoglutarate Transaminase 1 : This enzyme is involved in the metabolism of tryptophan and may be influenced by phenylalanine derivatives, affecting neurotransmitter synthesis.

- Dopamine Synthesis : As a precursor to neurotransmitters, this compound may play a role in dopamine synthesis, which is crucial for mood regulation and cognitive functions.

Case Studies and Research Findings

Various studies have investigated the biological activity of this compound and its derivatives:

- In Vivo Studies : In research involving glioblastoma models, compounds similar to this compound were evaluated for their uptake in tumor cells. The results indicated that these compounds could enhance imaging techniques due to their specific interactions with tumor-associated transporters .

- Synthesis of Bioactive Peptides : A study demonstrated the successful incorporation of this compound into bioactive cyclodepsipeptides, highlighting its utility in synthesizing compounds with enhanced biological activity against resistant bacterial strains .

- Pharmacokinetics and Stability : The stability of this compound is influenced by environmental factors such as temperature. It is recommended to store this compound at 0–8°C to maintain its efficacy.

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Brominated at 2-position | Antimicrobial, neuroactive |

| Boc-5-bromo-D-phenylalanine | Brominated at 5-position | Altered reactivity and potential activity |

| Boc-DL-Threonine | Different side chain | Variations in pharmacological properties |

| Boc-4-methoxy-D-phenylalanine | Methoxy group at a different position | Structural differences impacting reactivity |

Properties

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJSTMCSOXSTGZ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.